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Compound of Interest

Compound Name: Dibenzyl ether

Cat. No.: B089814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dibenzyl
ether, a common organic compound with applications in various fields, including its use as a

plasticizer and in fragrance formulations. This document presents its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for dibenzyl ether (C₁₄H₁₄O, Molar

Mass: 198.26 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data[1]

Solvent: CDCl₃, Frequency: 90 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.33 Multiplet 10H
Aromatic protons

(C₆H₅)

4.54 Singlet 4H
Methylene protons (-

CH₂-)

¹³C NMR (Carbon-13 NMR) Data[1]

Solvent: CDCl₃, Frequency: 25.16 MHz

Chemical Shift (δ) ppm Assignment

128.34 Aromatic CH

127.69 Aromatic CH

127.56 Aromatic C (quaternary)

72.07 Methylene carbon (-CH₂)

Infrared (IR) Spectroscopy
The IR spectrum of dibenzyl ether is characterized by the following significant absorption

bands. The most prominent feature for ethers is the strong C-O stretching vibration.[2]
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Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1600 - 1450 Medium to Weak Aromatic C=C ring stretch

1300 - 1200 Strong

Asymmetric C-O-C stretch

(characteristic for aryl ethers)

[3]

1120 - 1085 Strong C-O stretch

740 - 690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
The mass spectrum of dibenzyl ether obtained by electron ionization (EI) shows a

characteristic fragmentation pattern.

Ionization Method: Electron Ionization (EI), 70 eV[4]

m/z Relative Intensity (%) Assignment

198 ~10 Molecular ion [M]⁺

107 ~15 [C₇H₇O]⁺

91 100
[C₇H₇]⁺ (Tropylium ion) - Base

Peak

77 ~70 [C₆H₅]⁺ (Phenyl ion)

65 ~45 [C₅H₅]⁺

51 ~60 [C₄H₃]⁺

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-25 mg of dibenzyl ether for ¹H NMR or 50-100 mg

for ¹³C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The tube should be capped

to prevent solvent evaporation.

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 90 MHz

or 300 MHz instrument.

Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being

observed (¹H or ¹³C). The magnetic field is locked onto the deuterium signal of the solvent to

ensure stability. Shimming is performed to optimize the homogeneity of the magnetic field,

which improves spectral resolution.

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at

7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like dibenzyl ether, the simplest method is to place

a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the salt plates (or the solvent) is recorded first.

Then, the spectrum of the sample is recorded. The instrument software automatically

subtracts the background spectrum from the sample spectrum to produce the final IR

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b089814?utm_src=pdf-body
https://www.benchchem.com/product/b089814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands

corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the dibenzyl ether sample is introduced into the

mass spectrometer, often via direct infusion or through a gas chromatography (GC) column

for separation from any impurities.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV in electron ionization). This process removes an electron from the

molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a

reproducible manner.

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into

a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the

ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dibenzyl ether.
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Workflow for Spectroscopic Analysis of Dibenzyl Ether
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Data Acquisition & Processing
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b089814?utm_src=pdf-body-img
https://www.benchchem.com/product/b089814?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. chem.libretexts.org [chem.libretexts.org]

2. spectroscopyonline.com [spectroscopyonline.com]

3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation
1 [ncstate.pressbooks.pub]

4. Diphenyl ether [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of Dibenzyl Ether: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089814#spectroscopic-data-of-dibenzyl-ether-nmr-ir-
mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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